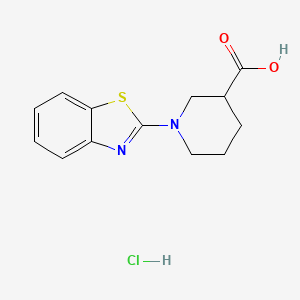

1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound has a molecular weight of 262.33 g/mol and is characterized by the presence of a benzothiazole ring fused to a piperidine ring, with a carboxylic acid group attached to the piperidine ring.

準備方法

The synthesis of 1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the condensation of 2-aminobenzothiazole with piperidine-3-carboxylic acid under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and reduce reaction time .

化学反応の分析

Oxidation and Reduction Reactions

The carboxylic acid group (-COOH) and benzothiazole moiety exhibit distinct redox behavior:

-

Oxidation : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the piperidine ring’s tertiary amine or the benzothiazole’s sulfur atom, though specific products require further characterization.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol (-CH₂OH). Selectivity depends on reaction conditions, with potential side reactions at the benzothiazole ring.

Substitution Reactions

The benzothiazole ring undergoes electrophilic and nucleophilic substitutions:

-

Electrophilic Aromatic Substitution :

Position Reagent Product Conditions Yield C-6 HNO₃/H₂SO₄ Nitro derivative 0–5°C, 2 h Not reported The electron-withdrawing effect of the thiazole ring directs substitution to the C-6 position. -

Nucleophilic Substitution :

The chloride counterion in the hydrochloride salt can be exchanged with anions like nitrate or sulfate under aqueous conditions .

Esterification and Amidation

The carboxylic acid group participates in condensation reactions:

-

Esterification :

Reacting with alcohols (e.g., methanol) in the presence of triphenyl phosphite (TPP) and tetrabutylammonium bromide (TBAB) yields ester derivatives .Catalyst Solvent Temperature Yield TPP/TBAB Toluene Reflux 60–87% -

Amidation :

Coupling with amines using chloroacetyl chloride forms amide derivatives, as seen in analogous benzothiazole systems .

Cyclization and Ring-Opening Reactions

-

Intramolecular Cyclization :

Under acidic conditions (e.g., P₂O₅/MeSO₃H), the compound forms cyclic intermediates via dehydration, facilitating benzothiazole ring expansion or contraction . -

CO₂ Incorporation :

In the presence of ionic liquids (e.g., [Bmim][OAc]), the carboxylic acid group reacts with CO₂ and hydrosilanes to form ureas or carbamates, though direct evidence for this compound is pending .

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes pH-dependent equilibria:

Functionalization of the Piperidine Ring

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) at the piperidine nitrogen forms quaternary ammonium salts.

-

Acylation : Acetic anhydride acetylates the piperidine’s secondary amine, enhancing solubility in organic solvents.

Stability and Degradation

科学的研究の応用

Medicinal Chemistry Applications

- Antibacterial Activity : Recent studies have identified compounds similar to 1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride as potential antibacterial agents. For instance, benzothiazole derivatives have been explored for their ability to inhibit bacterial topoisomerases, which are critical enzymes involved in DNA replication and transcription. Compounds from this class demonstrated significant antibacterial activity against various strains of bacteria, including resistant strains .

- Inhibitors of Soluble Epoxide Hydrolase : Research has shown that benzothiazole-based compounds can serve as inhibitors of soluble epoxide hydrolase, an enzyme implicated in cardiovascular diseases. These inhibitors can modulate the levels of epoxyeicosatrienoic acids, which have protective cardiovascular effects .

- Neuroprotective Effects : Some studies suggest that benzothiazole derivatives may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism often involves the modulation of oxidative stress and inflammation pathways in neuronal cells .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives for their ability to inhibit bacterial growth. Among these, a compound structurally related to this compound showed promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Case Study 2: Cardiovascular Protection

Another investigation focused on the cardiovascular effects of soluble epoxide hydrolase inhibitors derived from benzothiazole compounds. The study demonstrated that these inhibitors could effectively reduce blood pressure in hypertensive animal models by enhancing the bioavailability of epoxyeicosatrienoic acids .

作用機序

The mechanism of action of 1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells.

類似化合物との比較

1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride can be compared with other benzothiazole derivatives, such as:

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones: These compounds also exhibit anti-tubercular activity but differ in their structural features and specific biological activities.

N-(Benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides: These derivatives have shown anti-inflammatory properties and are structurally similar but have different functional groups attached to the benzothiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

生物活性

1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing detailed insights into its pharmacological properties.

Basic Information

| Property | Details |

|---|---|

| Chemical Formula | C13H15ClN2O2S |

| Molecular Weight | 298.79 g/mol |

| IUPAC Name | 1-(1,3-Benzothiazol-2-yl)-3-piperidinecarboxylic acid hydrochloride |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Anticancer Properties

Research indicates that compounds similar to 1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid exhibit significant anticancer activity. For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colorectal cancer)

In a study, certain benzothiazole derivatives demonstrated IC50 values in the range of 0.12 to 2.78 µM against these cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

The proposed mechanism of action for benzothiazole derivatives involves induction of apoptosis in cancer cells. Flow cytometry assays have confirmed that these compounds can trigger apoptotic pathways, particularly through the activation of caspases . Additionally, molecular docking studies suggest strong interactions between the compound and target proteins involved in cancer progression.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical due to their resistance to multiple drugs. The compounds were noted for their ability to inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .

Safety Profile

The safety profile of this compound indicates potential hazards such as irritation upon contact and respiratory issues if inhaled. Precautionary measures are advised when handling this compound .

Study on Anticancer Activity

A notable study investigated the anticancer effects of various benzothiazole derivatives, including this compound. The findings revealed:

- Significant cytotoxicity against MCF-7 and HCT-116 cell lines.

- Induction of apoptosis was confirmed via increased caspase activity.

This study emphasizes the compound's potential as a lead candidate for developing new anticancer therapies .

Antimicrobial Research

Another research effort focused on the antimicrobial properties of related compounds, showcasing their effectiveness against resistant bacterial strains. The study detailed the structure-activity relationship (SAR) that led to enhanced potency against specific pathogens .

特性

IUPAC Name |

1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S.ClH/c16-12(17)9-4-3-7-15(8-9)13-14-10-5-1-2-6-11(10)18-13;/h1-2,5-6,9H,3-4,7-8H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAHOIKICLTZCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。